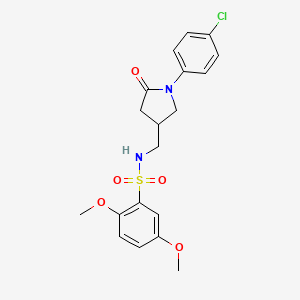

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVVRNSNGBDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.

Mode of Action

Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi.

Pharmacokinetics

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .

In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 2.14±0.003 |

| Compound E | Urease | 1.13±0.003 |

3. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .

Case Studies

- Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .

- Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .

Q & A

Q. Table 1: Optimization Parameters for Sulfonamide Bond Formation

| Parameter | Typical Range | Influence on Yield/Purity | References |

|---|---|---|---|

| Solvent | DMF, DCM, Acetone | Polarity affects reaction rate | |

| Temperature | 0°C to reflux | Higher temps increase byproducts | |

| Base | NaOH, K₂CO₃ | Deprotonation efficiency | |

| Reaction Time | 2–6 hours | Longer times improve conversion |

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Answer:

- ¹H/¹³C NMR: Confirms substituent connectivity and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 465.12) with <5 ppm accuracy .

- HPLC: Monitors reaction progress and final purity (>98% via C18 column, UV detection at 254 nm) .

- X-ray Crystallography: Resolves ambiguous stereochemistry using SHELX refinement (R-factor <0.05) .

Q. Table 2: Key Spectroscopic Techniques

How can computational methods predict reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular Docking: Screens potential targets (e.g., kinases) by simulating binding affinities to the sulfonamide moiety .

- SAR Studies: Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify pharmacophore elements .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation: Combine NMR (for local environments) with X-ray data (global structure) .

- Isotopic Labeling: Track specific protons/carbons in complex splitting patterns .

- Dynamic NMR: Resolve conformational equilibria (e.g., rotamers) by varying temperature .

How to design stability studies under varying pH and temperature?

Answer:

- Accelerated Degradation Tests: Incubate at 40–60°C and pH 1–13; monitor via HPLC for degradation products (e.g., hydrolyzed sulfonamide) .

- Kinetic Analysis: Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

What methodologies assess its potential as a protease/kinase modulator?

Answer:

- In Vitro Assays: Measure IC₅₀ against purified enzymes (e.g., trypsin-like proteases) .

- Fluorescence Polarization: Quantify binding to ATP pockets in kinases .

- Cellular Models: Test cytotoxicity and target engagement in HEK293 or HeLa cells .

How to address discrepancies between DFT calculations and experimental data?

Answer:

- Parameter Adjustment: Optimize basis sets (e.g., B3LYP/6-31G*) and solvent models (e.g., PCM) .

- Experimental Replication: Verify computational predictions (e.g., reaction intermediates) via trapping with quenching agents .

What purification techniques isolate the compound from reaction mixtures?

Answer:

- Column Chromatography: Use silica gel (hexane/EtOAc gradient) for intermediates .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals .

- HPLC Prep-Scale: C18 columns with acetonitrile/water eluents for final isolation .

How does X-ray crystallography resolve ambiguous structural features?

Answer:

- Data Collection: High-resolution (<1.0 Å) synchrotron data reduces noise .

- SHELX Refinement: Iterative cycles resolve disorder (e.g., chlorophenyl orientation) and hydrogen bonding .

- Challenges: Twinning or low resolution may require alternative space groups or restraints .

How to analyze regioselectivity in electrophilic substitution reactions?

Answer:

- Directing Group Analysis: The sulfonamide acts as a meta-director; nitro groups para-direct .

- Competition Experiments: Compare yields under varying electrophile concentrations (e.g., nitration vs. halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.